

Application Note: Characterization of Crystalline Forms of BMS-817399

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Compound of Interest

Compound Name: BMS-817399

Cat. No.: B606257

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Introduction

BMS-817399 is a CCR1 antagonist that was investigated for the treatment of rheumatoid arthritis.[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are critical for its development, as they can influence stability, solubility, and bioavailability. **BMS-817399** is known to exist in multiple crystalline forms, or polymorphs.[1][3] This document provides detailed protocols for the characterization of these forms, which is essential for selecting the optimal form for drug product development. The primary known forms are a physically unstable monohydrate (Form 1) and a more stable anhydrous form (Form 2).[1][3][4]

Crystalline Forms of BMS-817399

Initial studies on **BMS-817399** identified a monohydrate, designated as Form 1. This form was found to be physically unstable, with its crystal structure changing under varying conditions of relative humidity and temperature.[1][3] Dehydration of Form 1, for instance by heating under vacuum, results in the formation of Form 1A.[1]

Further investigation through cooling crystallization from acetonitrile led to the discovery of a novel and physically stable anhydrous form, designated as Form 2.[1] This form does not show weight loss in Thermogravimetric Analysis (TGA), confirming its anhydrous nature.[1] While Form 2 can become hygroscopic at elevated relative humidity, X-ray diffraction (XRD) measurements have confirmed its physical stability.[1][3]

Data Presentation: Physicochemical Properties

The thermal characteristics of Form 1 and Form 2 have been determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Thermal Analysis Data for **BMS-817399** Crystalline Forms

Form	Analysis	Event	Onset Temperature (°C)	Peak Temperature (°C)	Enthalpy of Fusion (ΔH_f) (kJ/mol)	Weight Loss (%)	Description
Form 1	DSC/TGA	Dehydration	-	59.6 (±1.4)	-	~3.8	Corresponds to the loss of one water molecule. [1]
DSC	Melting of Dehydrated Form 1	208.2 (±0.3)	213.3 (±0.3)	37.1 (±0.2)	-	Melting of the form resulting from dehydration. [1]	
Form 2	DSC/TGA	Melting	209.9 (±0.10)	214.4 (±0.60)	33.8 (±0.7)	None	Anhydrous form, single melting endotherm. [1]

Experimental Protocols

The following are detailed protocols for the primary techniques used to characterize the crystalline forms of **BMS-817399**.

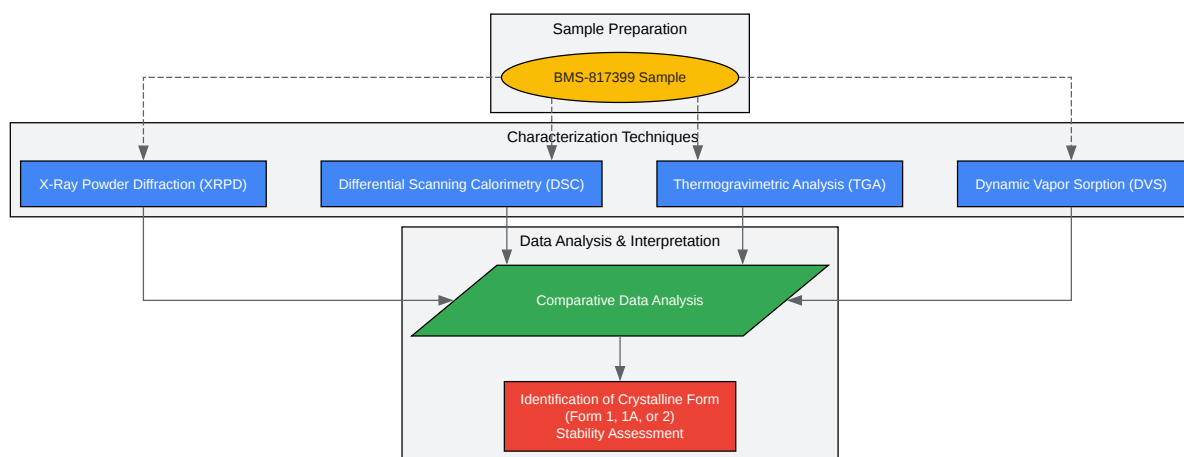
X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases, as each polymorph provides a unique diffraction pattern.^{[5][6]}

Objective: To identify and differentiate the crystalline forms of **BMS-817399** (Form 1, Form 1A, and Form 2).

Methodology:

- Sample Preparation: Gently grind a small amount (10-20 mg) of the **BMS-817399** sample to ensure a random crystal orientation.
- Instrument Setup:
 - Instrument: A Malvern PANalytical Empyrean X-ray Diffraction (XRD) platform or equivalent.^[1]
 - Radiation Source: Copper K α radiation ($\lambda = 1.54180 \text{ \AA}$).^[1]
 - Voltage and Current: Set the tube voltage to 45 kV and the current to 40 mA.^[1]
- Data Collection:
 - Record the diffraction pattern from a 2θ range of 5° to 35° .^[1]
 - Conduct the analysis under ambient conditions (e.g., ~40% relative humidity).^[1]
 - For studies at elevated temperatures, use an in-situ heating stage and heat the sample at a controlled rate (e.g., ~5 K/min).^[1]
- Data Analysis: Compare the resulting diffraction patterns. Form 1, Form 1A, and Form 2 will each exhibit a unique pattern of peaks.^[1]



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Caption: Experimental workflow for characterizing **BMS-817399** crystalline forms.

Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal events such as melting, crystallization, and solid-state transitions.[7][8]

Objective: To determine the melting point and enthalpy of fusion for the different crystalline forms of **BMS-817399**.

Methodology:

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

- Instrument Setup:
 - Instrument: A TA Instruments DSC or equivalent.
 - Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min.
- Thermal Program:
 - Equilibrate the sample at a starting temperature (e.g., 25 °C).
 - Heat the sample at a constant rate, for example, 10 K/min, to a temperature above the expected melting point (e.g., 250 °C).
- Data Analysis:
 - Analyze the resulting thermogram to identify endothermic events (peaks).
 - Determine the onset temperature of melting and the peak temperature.
 - Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting endotherm.^[1]

Thermogravimetric Analysis (TGA)

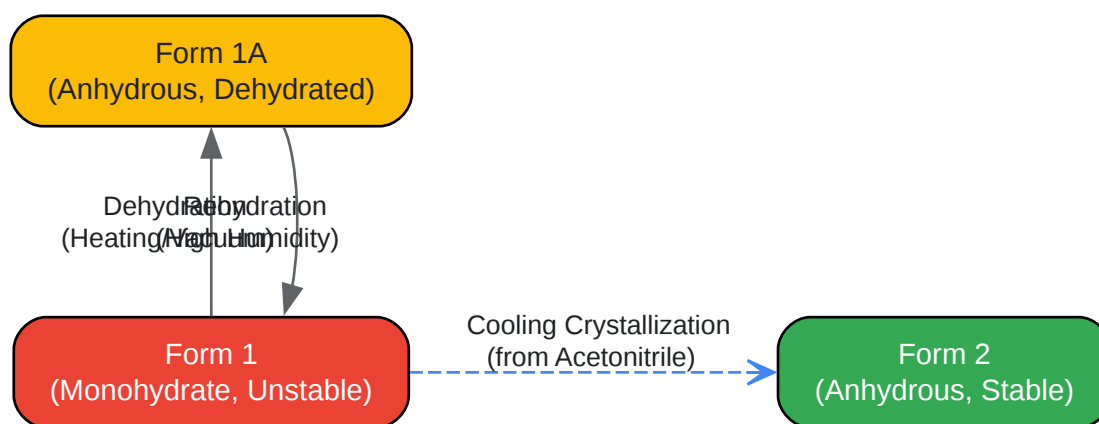
TGA measures changes in the mass of a sample as a function of temperature, which is useful for quantifying water or solvent content.^{[1][8]}

Objective: To determine the water content of **BMS-817399** forms and assess their thermal stability.

Methodology:

- Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
- Instrument Setup:
 - Instrument: A TA Instruments TGA or equivalent.
 - Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min.

- Thermal Program:
 - Heat the sample from ambient temperature to a temperature sufficient to ensure all volatile components are removed (e.g., 300 °C) at a constant heating rate (e.g., 10 K/min).
- Data Analysis:
 - Examine the TGA curve for any mass loss steps.
 - Quantify the percentage of mass loss. For Form 1, a mass loss of approximately 3.8% corresponds to the loss of one mole of water.^[1]



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. Item - Characterization, Solubility, and Hygroscopicity of BMS-817399 - figshare - Figshare [figshare.com]

- 5. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 6. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [[intertek.com](https://www.intertek.com)]
- 7. [americanpharmaceuticalreview.com](https://www.americanpharmaceuticalreview.com) [[americanpharmaceuticalreview.com](https://www.americanpharmaceuticalreview.com)]
- 8. [tainstruments.com](https://www.tainstruments.com) [[tainstruments.com](https://www.tainstruments.com)]
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